![molecular formula C10H8BrNO2 B1598477 Methyl 2-bromo-2-(2-cyanophenyl)acetate CAS No. 885953-43-5](/img/structure/B1598477.png)
Methyl 2-bromo-2-(2-cyanophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(2-cyanophenyl)acetate (MB2CPA) is an organic compound that has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and biotechnology. MB2CPA is commonly used as a reagent in the synthesis of various compounds, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Alkylation Agent
Methyl 2-bromoacetate is used to alkylate phenol and amino groups, which is a fundamental process in organic synthesis for modifying chemical structures .
Pharmaceutical Synthesis
This compound can be utilized in the synthesis of vitamins and pharmaceutical drugs, indicating its importance in medicinal chemistry .
Histidine Modification
It serves as a reagent in the chemical modification of histidine, an essential amino acid in biochemistry for enzyme activity regulation .
Coumarin Synthesis
Methyl bromoacetate is involved in synthesizing novel coumarins, compounds known for their potential therapeutic properties .
Cyclopropane Synthesis
It is employed in the synthesis of cis-cyclopropane, a structure present in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-cyanophenyl)acetate is a complex organic compound. Similar compounds, such as methyl bromoacetate, have been used to alkylate phenol and amino groups .
Mode of Action
It’s structurally similar compound, methyl bromoacetate, is known to be an alkylating agent . Alkylating agents work by donating an alkyl group to its target molecule, which can lead to changes in the target molecule’s structure and function .
Biochemical Pathways
Methyl bromoacetate, a similar compound, has been used in the chemical modification of histidine , suggesting that it may interact with amino acid metabolism pathways.
Result of Action
Given its structural similarity to methyl bromoacetate, it may cause changes in the structure and function of its target molecules through alkylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl 2-bromo-2-(2-cyanophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-5-3-2-4-7(8)6-12/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPSBWLFECAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393123 | |
Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(2-cyanophenyl)acetate | |
CAS RN |
885953-43-5 | |
Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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